4-(cyclopentanecarboxamido)-N-(2-(3-(4-ethoxyphenyl)ureido)ethyl)benzamide
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Overview
Description
4-(cyclopentanecarboxamido)-N-(2-(3-(4-ethoxyphenyl)ureido)ethyl)benzamide is a complex organic compound that features a benzamide core with cyclopentanecarboxamido and ethoxyphenylureido substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(cyclopentanecarboxamido)-N-(2-(3-(4-ethoxyphenyl)ureido)ethyl)benzamide typically involves multi-step organic reactions. One common approach is to start with the benzamide core and introduce the cyclopentanecarboxamido group through an amide coupling reaction. The ethoxyphenylureido group can be introduced via a urea formation reaction, where an isocyanate reacts with an amine .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of flow microreactor systems, which have been shown to enhance the efficiency and sustainability of chemical processes .
Chemical Reactions Analysis
Types of Reactions
4-(cyclopentanecarboxamido)-N-(2-(3-(4-ethoxyphenyl)ureido)ethyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxidized derivatives of the benzamide core, while reduction could produce amine derivatives .
Scientific Research Applications
4-(cyclopentanecarboxamido)-N-(2-(3-(4-ethoxyphenyl)ureido)ethyl)benzamide has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: The compound may have potential as a biochemical probe or as part of a drug discovery program.
Medicine: Its structural features suggest it could be explored for therapeutic applications, such as enzyme inhibitors or receptor modulators.
Industry: The compound could be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(cyclopentanecarboxamido)-N-(2-(3-(4-ethoxyphenyl)ureido)ethyl)benzamide involves its interaction with specific molecular targets. These targets could include enzymes or receptors, where the compound binds and modulates their activity. The pathways involved might include inhibition of enzyme activity or alteration of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-(cyclopentanecarboxamido)-N-(2-(3-(4-ethoxyphenyl)ureido)ethyl)benzamide include other benzamide derivatives and urea-containing compounds. Examples include:
- 4-(cyclopentanecarboxamido)-N-(2-(3-(4-methoxyphenyl)ureido)ethyl)benzamide
- 4-(cyclopentanecarboxamido)-N-(2-(3-(4-propoxyphenyl)ureido)ethyl)benzamide .
Uniqueness
What sets this compound apart is its specific combination of functional groups, which confer unique chemical and biological properties.
Properties
IUPAC Name |
4-(cyclopentanecarbonylamino)-N-[2-[(4-ethoxyphenyl)carbamoylamino]ethyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N4O4/c1-2-32-21-13-11-20(12-14-21)28-24(31)26-16-15-25-22(29)18-7-9-19(10-8-18)27-23(30)17-5-3-4-6-17/h7-14,17H,2-6,15-16H2,1H3,(H,25,29)(H,27,30)(H2,26,28,31) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMQMHGOYQWUMHV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)NCCNC(=O)C2=CC=C(C=C2)NC(=O)C3CCCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N4O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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